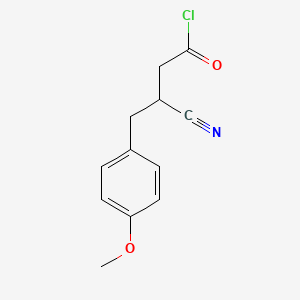
3-Cyano-4-(4-methoxyphenyl)butanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyano-4-(4-methoxyphenyl)butanoyl chloride is an organic compound with a complex structure that includes a cyano group, a methoxyphenyl group, and a butanoyl chloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-4-(4-methoxyphenyl)butanoyl chloride typically involves multiple steps. One common method starts with the preparation of 4-(4-methoxyphenyl)butanoic acid, which is then converted to the corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride under anhydrous conditions . The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide or potassium cyanide, under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Cyano-4-(4-methoxyphenyl)butanoyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for converting carboxylic acids to acid chlorides.
Sodium Cyanide (NaCN): Used for introducing the cyano group.
Lithium Aluminum Hydride (LiAlH4): Used for reducing the cyano group to an amine.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
3-Cyano-4-(4-methoxyphenyl)butanoic acid: Formed by hydrolysis.
Aplicaciones Científicas De Investigación
3-Cyano-4-(4-methoxyphenyl)butanoyl chloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Cyano-4-(4-methoxyphenyl)butanoyl chloride depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the reactive chloride group, which can be attacked by nucleophiles. The cyano group can participate in various transformations, including reduction and nucleophilic addition .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Methoxyphenyl)butanoic acid: Lacks the cyano group and chloride functionality.
3-Oxo-4-(4-methoxyphenyl)butanoyl chloride: Contains a keto group instead of a cyano group.
4-(4-Methoxyphenyl)butyl chloride: Lacks the cyano group and has a different substitution pattern.
Uniqueness
3-Cyano-4-(4-methoxyphenyl)butanoyl chloride is unique due to the presence of both a cyano group and a reactive chloride group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and industrial applications .
Propiedades
Número CAS |
885955-11-3 |
|---|---|
Fórmula molecular |
C12H12ClNO2 |
Peso molecular |
237.68 g/mol |
Nombre IUPAC |
3-cyano-4-(4-methoxyphenyl)butanoyl chloride |
InChI |
InChI=1S/C12H12ClNO2/c1-16-11-4-2-9(3-5-11)6-10(8-14)7-12(13)15/h2-5,10H,6-7H2,1H3 |
Clave InChI |
ZRERLXYWBQIYRD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CC(CC(=O)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


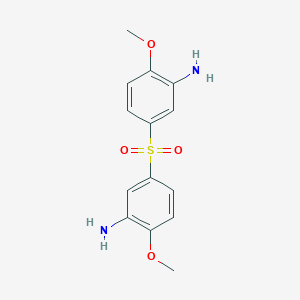

![1H-Pyrrolo[2,3-b]pyridine-2-methanol, 5-amino-](/img/structure/B14162119.png)
![4-[2-chloro-5-(trifluoromethyl)phenyl]-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B14162120.png)
![5-(4-methylphenyl)-3-(2-methylpropyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B14162123.png)
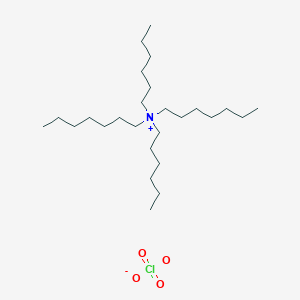
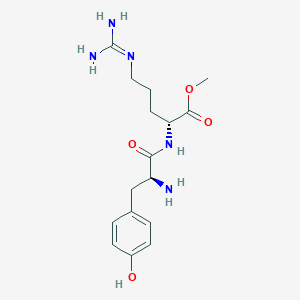
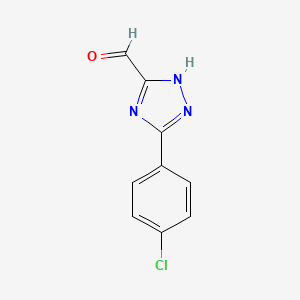
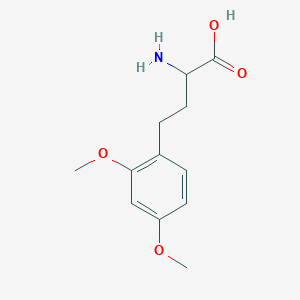
![17-(4-ethoxyphenyl)-14-ethyl-13-(2-methoxyethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14162147.png)
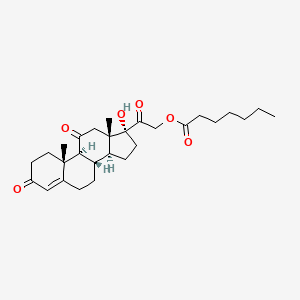
![N-(3-methylphenyl)-2-{3-[(3-methylphenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14162170.png)

![5-[(Z)-2-phenylethenyl]-1,3-benzodioxole](/img/structure/B14162186.png)
